molecular formula C21H14F2O4 B10888217 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate

Cat. No.: B10888217
M. Wt: 368.3 g/mol
InChI Key: OIIGXUUVWCIOCC-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate is an organic compound with the molecular formula C21H14F2O4 and a molecular weight of 368.34 g/mol . This compound is characterized by the presence of two fluorobenzoyl groups attached to a methylphenyl core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 3-hydroxy-2-methylphenyl 2-fluorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The fluorobenzoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate is unique due to the specific arrangement of its fluorobenzoyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the fields of chemistry and medicine .

Properties

Molecular Formula

C21H14F2O4

Molecular Weight

368.3 g/mol

IUPAC Name

[3-(2-fluorobenzoyl)oxy-2-methylphenyl] 2-fluorobenzoate

InChI

InChI=1S/C21H14F2O4/c1-13-18(26-20(24)14-7-2-4-9-16(14)22)11-6-12-19(13)27-21(25)15-8-3-5-10-17(15)23/h2-12H,1H3

InChI Key

OIIGXUUVWCIOCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

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